molecular formula C15H16FNO2S B502809 4-fluoro-N-mesitylbenzenesulfonamide

4-fluoro-N-mesitylbenzenesulfonamide

Cat. No.: B502809
M. Wt: 293.4g/mol
InChI Key: OHWQFHNXCYMDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-mesitylbenzenesulfonamide is a specialized chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound integrates two distinct structural motifs: a fluorinated benzene sulfonamide and a sterically hindered mesityl group. The sulfonamide functional group is a privileged pharmacophore known to confer strong binding affinity to a variety of biological targets, including enzymes and receptors . The strategic incorporation of a fluorine atom at the para-position of the benzene ring is a well-established method to fine-tune a molecule's electronic properties, metabolic stability, and cell membrane permeability . The N-mesityl substituent introduces significant steric bulk, which can be leveraged to probe specific binding pockets or to modulate the compound's overall physicochemical properties, such as lipophilicity and crystallinity. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in the development of kinase inhibitors, anti-cancer agents, and other targeted therapies . Its high purity and well-defined structure make it an invaluable tool for lead optimization and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not suitable for diagnostic or therapeutic use of any kind.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4g/mol

IUPAC Name

4-fluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,1-3H3

InChI Key

OHWQFHNXCYMDCP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-fluoro-N-mesitylbenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Activities Synthesis Notes
This compound R₁ = Mesityl (2,4,6-trimethylphenyl); R₂ = F 347.42 (calculated) High steric bulk, potential antimicrobial activity (inferred) Not explicitly synthesized in evidence; mesityl group requires multi-step alkylation
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide R₁ = 2,3-dimethylphenyl; R₂ = F 434.44 Dual sulfonamide structure; unexpected synthesis via sulfonation Crystallizes in monoclinic system; R-factor = 0.055
4-Fluoro-N,N-dimethylbenzenesulfonamide R₁ = N(CH₃)₂; R₂ = F 217.25 High solubility; harmful by inhalation/skin contact Commercial availability; CAS 383-31-3
N-(4-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide R₁ = 4-amino-2-methoxyphenyl; R₂ = F 296.32 Amino and methoxy groups enhance hydrogen bonding Molecular weight confirmed via X-ray
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide R₁ = (S)-1-phenylethyl; R₂ = CH₃ 289.37 Chiral center; antimicrobial applications Synthesized via nucleophilic substitution; R-factor = 0.029

Structural and Functional Differences

Fluorine: Increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methyl derivatives) . Dual Sulfonamides: Compounds like N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide exhibit unique crystal packing due to bifurcated hydrogen bonds .

Biological Activity: Antimicrobial Potential: Sulfonamides with methyl/fluoro substituents (e.g., 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide) show activity against Gram-positive bacteria . Toxicity: Fluorinated derivatives like 4-fluoro-N,N-dimethylbenzenesulfonamide require careful handling due to inhalation/skin toxicity .

Preparation Methods

Chlorosulfonation of Fluorobenzene

Chlorosulfonic acid reacts with fluorobenzene under controlled temperatures (0–25°C) to yield a mixture of 3-fluorobenzenesulfonyl chloride (meta isomer) and 4-fluorobenzenesulfonyl chloride (para isomer). The para isomer dominates (~60%) due to fluorine’s weak para-directing effect under these conditions.

Reaction Conditions

ParameterValue
Temperature0–25°C
Chlorosulfonic Acid2.5–4 molar equivalents
SolventNone (neat conditions)

Isolation of the para isomer requires fractional crystallization using ice-water mixtures, achieving ~85% purity after two recrystallizations.

Diazotization-Sulfonation of 4-Fluoroaniline

4-Fluoroaniline undergoes diazotization with NaNO₂/HCl at −5°C, followed by treatment with SO₂ gas and CuCl₂ to produce 4-fluorobenzenesulfonyl chloride in 72% yield. This method avoids positional isomerism but requires stringent temperature control to prevent diazonium salt decomposition.

Sulfonamide Bond Formation with Mesitylamine

Nucleophilic Substitution Protocol

Mesitylamine reacts with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine as an HCl scavenger. The reaction achieves 89% conversion within 4 hours, with purity >95% after silica gel chromatography.

Optimized Parameters

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)

  • Base : Triethylamine (2.5 equivalents)

  • Workup : Sequential washes with 5% HCl and saturated NaHCO₃

Hypervalent Iodine-Mediated Coupling

Hypervalent iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) accelerate sulfonamide formation by activating the sulfonyl chloride electrophile. In acetonitrile at 40°C, this method reduces reaction time to 1 hour with comparable yield (87%).

Regiochemical Challenges and Isomer Separation

Isomer Formation During Sulfonation

Chlorosulfonation of fluorobenzene yields 15–20% meta isomer contamination. Removing these impurities involves:

  • Crystallization : Cooling the reaction mixture to −20°C precipitates the less soluble para isomer.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (8:2) separates isomers.

Impact on Sulfonamide Purity

Residual meta isomers in the sulfonyl chloride precursor lead to N-mesityl-3-fluorobenzenesulfonamide , which reduces the target compound’s crystallinity. HPLC analysis reveals that two recrystallizations from ethanol reduce impurity levels to <0.5%.

Scalability and Industrial Adaptations

Solvent-Free Sulfonation

Large-scale production employs solvent-free chlorosulfonation to minimize waste. After reaction completion, water is added to precipitate crude sulfonyl chloride, which is filtered and recrystallized without organic solvents.

Continuous Flow Synthesis

Microreactor systems enable continuous diazotization-sulfonation of 4-fluoroaniline, improving heat dissipation and reducing byproduct formation. This method achieves 78% yield with a throughput of 50 g/hour.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 2H, Mesityl-H), 2.32 (s, 6H, CH₃), 2.28 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.4 (s, 1F).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 321.0921 [M+H]⁺ (calc. 321.0924).

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl halides (e.g., 4-fluoroiodobenzene) react with mesitylamine in the presence of CuI/L-proline to form the sulfonamide directly. However, this method suffers from low yields (45%) and requires stoichiometric copper.

Enzymatic Sulfonamide Synthesis

Lipase-catalyzed reactions in ionic liquids offer a green alternative but remain experimental, with yields <20% .

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